Dimethyl fumarate-d2

Beschreibung

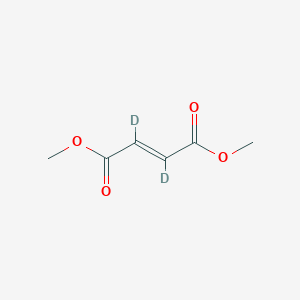

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl (E)-2,3-dideuteriobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-SWIHUIHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23057-98-9 | |

| Record name | DIMETHYL FUMARATE-2,3-D2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dimethyl Fumarate-2,3-D2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (RRMS) and psoriasis.[1][2][3] It belongs to a class of compounds known as fumaric acid esters (FAEs). Following oral administration, DMF is not quantifiable in plasma as it is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues into its active metabolite, monomethyl fumarate (MMF).[3][4][5] MMF is considered the active moiety responsible for the therapeutic effects of DMF.[4][6]

Dimethyl fumarate-2,3-D2 is a deuterated isotopologue of dimethyl fumarate. The strategic replacement of hydrogen atoms with deuterium at the 2 and 3 positions of the fumarate backbone is a common pharmaceutical strategy aimed at altering the molecule's pharmacokinetic profile. While the core mechanism of action is identical to that of non-deuterated DMF, the deuteration may influence metabolic stability, potentially leading to a modified side-effect profile, such as improved gastrointestinal tolerability. The therapeutic efficacy of Dimethyl fumarate-2,3-D2, like its parent compound, is mediated through its active metabolite, MMF.[1]

This technical guide provides a comprehensive overview of the molecular mechanisms of action of MMF, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Pharmacokinetics and Metabolism

DMF is a prodrug that is rapidly converted to MMF before entering systemic circulation.[2][5] The subsequent metabolism of MMF occurs through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. The primary route of elimination is via the exhalation of carbon dioxide (CO2), accounting for approximately 60% of the dose.[3][7] This metabolic pathway minimizes the risk of drug-drug interactions.[7]

Diroximel fumarate (DRF), another prodrug developed to deliver MMF, is designed for better gastrointestinal tolerability compared to DMF.[1] At therapeutic doses, both DRF and DMF are bioequivalent in their production of MMF.[1] The pharmacokinetic parameters of MMF are crucial for understanding the drug's activity.

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) in Adults

| Parameter | Value | Condition | Source |

| Time to Max. Concentration (Tmax) | 2 - 2.5 hours | Following oral DMF administration | [3] |

| Peak Plasma Concentration (Cmax) | 1.87 mg/L | 240 mg DMF twice daily with food | [3] |

| Area Under the Curve (AUC) | 8.21 mg·hr/L | 240 mg DMF twice daily with food | [3] |

| Plasma Half-life (t½) | ~1 hour | Following oral DMF administration | [3] |

| Volume of Distribution (Vd) | 53 - 73 Liters | In healthy volunteers | [3] |

| Plasma Protein Binding | 27 - 45% | Concentration-independent | [3] |

| Primary Elimination Route | ~60% as CO2 exhalation | Following oral [14C]DMF | [3][7] |

| Renal Excretion | ~16% of dose | Following oral [14C]DMF | [3] |

| Fecal Excretion | ~1% of dose | Following oral [14C]DMF | [3] |

Core Mechanisms of Action

The therapeutic effects of Dimethyl fumarate-2,3-D2, mediated by its active metabolite MMF, are multifaceted, involving a combination of antioxidant, anti-inflammatory, and immunomodulatory actions. The primary pathways implicated are the activation of the Nrf2 antioxidant response pathway and the modulation of inflammatory signaling through NF-κB and HCAR2.

Nrf2 Pathway Activation

The most well-characterized mechanism of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical cellular defense system against oxidative stress.[4][8]

-

Interaction with Keap1: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] MMF is an electrophile that covalently modifies cysteine residues on Keap1 through Michael addition.[9][10]

-

Nrf2 Translocation and ARE Binding: This modification of Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[8][9]

-

Antioxidant Gene Expression: This binding initiates the transcription of a suite of cytoprotective and antioxidant genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.[8][9][11][12] The resulting increase in antioxidant capacity protects cells, including neurons and oligodendrocytes, from oxidative damage, which is a key pathological feature of multiple sclerosis.[9][10]

Caption: Figure 1. Activation of the Nrf2 antioxidant pathway by MMF.

Immunomodulatory and Anti-inflammatory Effects

Beyond its antioxidant properties, MMF exerts significant immunomodulatory effects that are central to its efficacy in autoimmune diseases.

-

Inhibition of NF-κB Signaling: MMF inhibits the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway.[2][8] NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[8][13] By inhibiting NF-κB, MMF dampens the inflammatory cascade and reduces the migration of immune cells into the central nervous system.[4]

-

Modulation of T-Cell Differentiation: MMF influences the balance of T helper (Th) cell populations. It promotes a shift away from pro-inflammatory Th1 and Th17 cells, which are pathogenic in multiple sclerosis, towards an anti-inflammatory Th2 phenotype.[2][4][14] This shift contributes to a less inflammatory peripheral immune profile.

-

Hydroxycarboxylic Acid Receptor 2 (HCAR2) Agonism: MMF is an agonist for HCAR2 (also known as GPR109A), a G protein-coupled receptor found on various immune cells and in the skin.[8][9] Activation of HCAR2 can contribute to anti-inflammatory effects, in part through the inhibition of NF-κB.[13] However, HCAR2 activation in skin keratinocytes is also responsible for the common side effect of flushing, mediated by prostaglandin release.[6]

Caption: Figure 2. Multifaceted mechanism of MMF.

Quantitative Efficacy and Pharmacodynamic Data

The clinical efficacy of DMF has been robustly demonstrated in large-scale, Phase 3 clinical trials. The pharmacodynamic effects on Nrf2 target genes have also been confirmed in patients.

Table 2: Clinical Efficacy of Dimethyl Fumarate (240 mg BID) vs. Placebo in RRMS (2-Year Data)

| Efficacy Endpoint | DEFINE Study | CONFIRM Study | Integrated Analysis | Source |

| Reduction in Annualized Relapse Rate (ARR) | 53% | 44% | - | [15] |

| Reduction in Disability Progression (12-week confirmed) | 38% | Not Significant | Significant Reduction | [15] |

| Proportion of Relapse-Free Patients | 70% vs 46% (Placebo) | 65% vs 45% (Placebo) | - | [15] |

| Reduction in New/Enlarging T2 Lesions | 85% | 71% | - | [15] |

| Reduction in Gd-enhancing Lesions | 90% | 74% | - | [15] |

Data from the DEFINE (NCT00420212) and CONFIRM (NCT00451451) trials.

Table 3: Pharmacodynamic Evidence of Nrf2 Pathway Activation in Humans

| Biomarker | Method | Result | Study Population | Source |

| NQO1 mRNA Expression | Taqman® Assay | Statistically significant induction relative to baseline and placebo. | PBMCs from MS patients in DEFINE & CONFIRM trials | [12] |

| HO-1 mRNA Expression | Taqman® Assay | Induction observed, but did not reach statistical significance vs. placebo. | PBMCs from MS patients in DEFINE & CONFIRM trials | [12] |

Key Experimental Protocols

The elucidation of DMF's mechanism of action has relied on a variety of in vitro, ex vivo, and in vivo experimental models.

Protocol: Measurement of Nrf2 Target Gene Transcription in PBMCs

-

Objective: To determine if DMF/MMF treatment activates the Nrf2 pathway in human subjects.

-

Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from patients at baseline and various time points post-treatment initiation.

-

Cell Culture (for ex vivo stimulation): Isolated PBMCs from healthy donors or patients are cultured in appropriate media. Cells are then treated with varying concentrations of DMF or MMF for a specified duration (e.g., 6-24 hours).

-

RNA Extraction: Total RNA is extracted from the PBMC lysates using standard commercial kits (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription: Extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

Quantitative PCR (qPCR): The expression levels of Nrf2 target genes (e.g., NQO1, HMOX1 for HO-1) and a housekeeping gene (e.g., GAPDH) are quantified using real-time qPCR with specific Taqman® probes and primers.

-

Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to untreated or placebo controls.

-

-

Source Reference: This methodology is consistent with the approach described for analyzing patient samples from the DEFINE and CONFIRM studies.[12]

Protocol: Assessment of Neuroprotection in an In Vitro Alzheimer's Model

-

Objective: To evaluate the cytoprotective effects of DMF/MMF against amyloid-beta (Aβ)-induced neurotoxicity.

-

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Pre-treatment: Cells are pre-treated with DMF or MMF (e.g., 30 μM) for a defined period (e.g., 24 hours) before exposure to the neurotoxic agent.

-

Induction of Neurotoxicity: Cells are stimulated with a pathogenic concentration of aggregated Aβ peptide (e.g., Aβ1-42) for 24-48 hours.

-

Cell Viability Assay: Cellular viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A reduction in MTT conversion indicates decreased cell viability.

-

Western Blot Analysis: To probe specific pathways, cell lysates are collected and analyzed by Western blot for key proteins such as hyperphosphorylated tau (p-tau), total tau, and Nrf2 pathway markers like HO-1 and MnSOD.

-

Data Analysis: Results from viability assays and protein expression levels are compared between control, Aβ-stimulated, and DMF/MMF pre-treated groups to determine the extent of neuroprotection.

-

-

Source Reference: This protocol is based on the methods used to demonstrate the multi-protective effects of DMF in cellular models of Alzheimer's disease.[16]

Conclusion

The mechanism of action of Dimethyl fumarate-2,3-D2 is mediated by its active metabolite, monomethyl fumarate (MMF). Its therapeutic benefit in inflammatory and neurodegenerative diseases stems from a powerful dual action: the robust activation of the Nrf2 antioxidant pathway, which confers neuroprotection against oxidative stress, and the significant modulation of the immune system through inhibition of the pro-inflammatory NF-κB pathway and a beneficial shift in T-cell populations. While deuteration is primarily a pharmacokinetic strategy to potentially improve tolerability, the fundamental biology driving its clinical efficacy remains centered on these well-defined antioxidant and immunomodulatory pathways. A thorough understanding of these mechanisms is critical for the continued development and optimization of fumarate-based therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 12. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple mechanisms of dimethyl fumarate in amyloid β-induced neurotoxicity in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Properties of Dimethyl Fumarate-2,3-D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Dimethyl fumarate-2,3-D2, an isotopically labeled form of the therapeutic agent dimethyl fumarate. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction

Dimethyl fumarate (DMF) is the methyl ester of fumaric acid and is utilized in the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1][2] The deuterated analog, Dimethyl fumarate-2,3-D2, serves as a crucial tool in mechanistic studies and as an internal standard for quantitative bioanalysis. The substitution of hydrogen with deuterium at the 2 and 3 positions of the fumarate backbone provides a distinct mass shift without significantly altering the compound's chemical reactivity, making it ideal for mass spectrometry-based assays.[3]

Synthesis of Dimethyl Fumarate-2,3-D2

The synthesis of Dimethyl fumarate-2,3-D2 is analogous to the established methods for its non-deuterated counterpart, primarily starting from the corresponding deuterated precursor, maleic anhydride-d2. The overall synthesis is a two-step process involving the ring-opening of deuterated maleic anhydride followed by isomerization and esterification.

Synthetic Pathway

The synthesis proceeds through the following key steps:

-

Methanolysis of Maleic Anhydride-d2: Maleic anhydride-d2 undergoes a ring-opening reaction with methanol to yield monomethyl maleate-d2.

-

Isomerization and Esterification: The monomethyl maleate-d2 is then isomerized to the more stable trans-isomer, monomethyl fumarate-d2, which is subsequently esterified to afford the final product, Dimethyl fumarate-2,3-D2.

dot

References

An In-depth Technical Guide to Nrf2 Pathway Activation by Dimethyl Fumarate-2,3-D2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation provides a critical defense mechanism against oxidative stress, a key pathological component in numerous chronic diseases. Dimethyl fumarate (DMF) is an established oral therapy for multiple sclerosis and psoriasis that functions, in part, by activating the Nrf2 pathway.[1][2] This technical guide delves into the core mechanism of Nrf2 activation by DMF and its deuterated analog, Dimethyl fumarate-2,3-D2. While specific data on Dimethyl fumarate-2,3-D2 is limited in publicly available literature, this guide extrapolates from the well-understood mechanisms of DMF and explores the potential impact of deuteration on its pharmacokinetic and pharmacodynamic properties. We provide a consolidated overview of quantitative data, detailed experimental protocols for assessing pathway activation, and visual diagrams of the key signaling and experimental workflows.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] This keeps the antioxidant response tightly controlled.

Electrophilic compounds, such as the active metabolite of DMF, monomethyl fumarate (MMF), can activate this pathway.[3] MMF covalently modifies specific, highly reactive cysteine residues on Keap1.[4] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[3] Consequently, Nrf2 is stabilized, allowing it to translocate into the nucleus.[2][4] Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5] This binding initiates the transcription of a broad array of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[2][3]

References

- 1. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 3. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. indigobiosciences.com [indigobiosciences.com]

In Vivo Metabolism and Stability of Dimethyl Fumarate-2,3-D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and stability of Dimethyl fumarate-2,3-D2 (DMF-d2). While specific studies on the deuterated form are limited, this document extrapolates from the extensive research on Dimethyl Fumarate (DMF) to provide a robust understanding of its metabolic fate and key signaling pathways. The inclusion of deuterium at the 2 and 3 positions of the fumarate backbone is a common strategy in drug development to investigate kinetic isotope effects, which can potentially alter metabolic rates. However, the primary metabolic pathway of DMF, hydrolysis of the ester groups, is not expected to be significantly impacted by this deuteration.

Executive Summary

Dimethyl fumarate (DMF) is a prodrug that undergoes rapid and extensive presystemic metabolism. Following oral administration, it is almost entirely converted to its active metabolite, monomethyl fumarate (MMF), by esterases in the gastrointestinal tract.[1][2][3][4] Consequently, DMF is typically not quantifiable in plasma.[1][2][3][5] The deuterated analog, DMF-d2, is presumed to follow the same metabolic trajectory, yielding Monomethyl fumarate-d2 (MMF-d2). MMF is then further metabolized via the tricarboxylic acid (TCA) cycle, with a significant portion of the initial dose being eliminated as carbon dioxide in exhaled air.[2][3][5][6] The primary mechanism of action of MMF involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[1][2][7][8]

In Vivo Metabolism and Pharmacokinetics

The metabolic journey of DMF-d2 is characterized by rapid conversion and systemic clearance. The following tables summarize the key pharmacokinetic parameters of its active metabolite, MMF, derived from studies of non-deuterated DMF.

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) following Oral Administration of Dimethyl Fumarate

| Parameter | Value | Species | Notes |

| Time to Peak Plasma Concentration (Tmax) | 2.0 - 2.5 hours | Human | Delayed-release formulation. Food may delay Tmax.[5] |

| Peak Plasma Concentration (Cmax) | Varies with dose | Human | Dose-proportional with high intersubject variability.[9] |

| Plasma Half-life (t1/2) | Approximately 1-2 hours | Human | [5] |

| Bioavailability | Not applicable for DMF | - | Due to complete presystemic conversion to MMF.[1][2][3] |

| Protein Binding | ~50% | Human | [5] |

| Elimination | Primarily via exhalation as CO2 (~60%) | Human | Minor amounts excreted in urine and feces.[2][3][5][6] |

Table 2: Major Metabolites of Dimethyl Fumarate

| Metabolite | Pathway | Location | Significance |

| Monomethyl fumarate (MMF) | Esterase-mediated hydrolysis | Gastrointestinal tract | Primary active metabolite.[1][2][3][5][10] |

| Fumaric Acid | Hydrolysis of MMF | Systemic | Enters the Tricarboxylic Acid (TCA) Cycle.[4][6] |

| Cysteine and N-acetylcysteine conjugates | Glutathione (GSH) conjugation | Systemic | Major urinary metabolites.[6] |

| Carbon Dioxide (CO2) and Water | Tricarboxylic Acid (TCA) Cycle | Systemic | Final products of metabolism.[5][6] |

Experimental Protocols

The study of DMF and MMF metabolism and pharmacokinetics employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Quantification of DMF and MMF in Biological Matrices

Objective: To determine the concentration of DMF and its metabolite MMF in plasma or blood.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation:

-

Due to the high reactivity and instability of DMF, a trapping reagent such as tiopronin can be used to form stable conjugates of DMF and MMF.

-

Blood samples are collected in tubes containing an anti-coagulant (e.g., sodium fluoride/potassium oxalate) to inhibit esterase activity.

-

Protein precipitation is performed using a solvent like acetonitrile to extract the analytes and their conjugates from the plasma matrix.[11]

-

-

Chromatographic Separation:

-

An ultra-high performance liquid chromatography (UHPLC) system is used.

-

Separation is achieved on a reverse-phase C18 column (e.g., XTerra MS C18).[11]

-

The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic solvent (e.g., acetonitrile).[11]

-

-

Mass Spectrometric Detection:

-

A triple-quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode.[11]

-

Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of the analytes.

-

In Vivo Metabolism Studies in Animal Models

Objective: To investigate the metabolic fate of DMF in a living organism.

Animal Model: Rats are commonly used for pharmacokinetic studies.

Protocol:

-

Dosing:

-

A defined dose of DMF (e.g., 25 mg/kg) is administered orally to the rats.[12]

-

For studies involving deuterated compounds, DMF-d2 would be administered.

-

-

Sample Collection:

-

Blood samples are collected at various time points post-dosing via cannulation to construct a concentration-time profile.

-

Urine and feces can also be collected to identify and quantify excreted metabolites.

-

-

Analysis:

-

Samples are processed and analyzed using a validated LC-MS/MS method as described in section 3.1.

-

Signaling Pathways and Mechanism of Action

The therapeutic effects of DMF are attributed to the modulation of several key signaling pathways by its active metabolite, MMF.

Nrf2 Pathway Activation

The primary mechanism of action is the activation of the Nrf2 pathway, a master regulator of the antioxidant response.

Caption: Nrf2 Pathway Activation by Monomethyl Fumarate.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and proteasomal degradation.[7] MMF, being an electrophile, reacts with cysteine residues on Keap1, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and subsequent protection against oxidative stress.[12]

HCAR2 Activation and NF-κB Inhibition

MMF also exerts its effects through interaction with the G-protein coupled receptor HCAR2 and by inhibiting the pro-inflammatory NF-κB pathway.

Caption: HCAR2 Activation and NF-κB Inhibition by MMF.

MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which is expressed on various immune cells.[7][12] Activation of HCAR2 contributes to the anti-inflammatory effects of MMF.[7] Additionally, DMF and MMF have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[7][12] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, MMF dampens the inflammatory response.[7]

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study of DMF-d2 metabolism and pharmacokinetics.

Caption: Workflow for In Vivo Metabolism Study of DMF-d2.

Conclusion

The in vivo profile of Dimethyl fumarate-2,3-D2 is characterized by rapid and complete conversion to its active metabolite, Monomethyl fumarate-d2, which is then systemically cleared. The stability of the parent compound in vivo is consequently very low. The therapeutic efficacy is driven by MMF-d2 through the modulation of key signaling pathways, including the activation of the Nrf2 antioxidant response and inhibition of pro-inflammatory NF-κB signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and similar deuterated compounds in drug development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl fumarate in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 8. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bpasjournals.com [bpasjournals.com]

- 12. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

Physical characteristics of Dimethyl fumarate-2,3-D2 (melting point, boiling point).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical characteristics of Dimethyl fumarate-2,3-D2, specifically its melting and boiling points. The information is presented to support research and development activities where this deuterated isotopologue is of interest.

Core Physical Properties

Dimethyl fumarate-2,3-D2 is a deuterated form of Dimethyl fumarate, where the two hydrogen atoms on the fumarate backbone have been replaced with deuterium. This isotopic substitution is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic studies of the parent compound. The physical properties of this isotopically labeled molecule are crucial for its proper handling, formulation, and analysis.

Quantitative Data Summary

The melting and boiling points of Dimethyl fumarate-2,3-D2 are summarized in the table below. These values are consistent across multiple suppliers and databases. For comparison, the corresponding values for the non-deuterated Dimethyl fumarate are also provided.

| Physical Property | Dimethyl fumarate-2,3-D2 | Dimethyl fumarate (non-deuterated) |

| Melting Point | 102-106 °C[1][2] | 102-105 °C[3][4][5][6] |

| Boiling Point | 192-193 °C[1][2] | 192-193 °C[3][5][6] |

The data indicates that the deuteration at the 2 and 3 positions of the fumarate backbone does not significantly alter the melting or boiling point of the molecule compared to its non-deuterated counterpart.

Experimental Protocols for Determination of Physical Characteristics

The following outlines a generalized experimental methodology for the determination of the melting and boiling points of a solid compound such as Dimethyl fumarate-2,3-D2.

Melting Point Determination using a Digital Melting Point Apparatus

A common and accurate method for determining the melting point of a crystalline solid is through the use of a digital melting point apparatus, such as a Melt Station.

Methodology:

-

Sample Preparation: A small, dry sample of Dimethyl fumarate-2,3-D2 is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[7]

-

Heating: The apparatus is programmed to heat at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) as the temperature nears the melting range.[7][8]

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7][8]

Boiling Point Determination

Due to the relatively high boiling point of Dimethyl fumarate-2,3-D2, determination would typically be performed under reduced pressure to prevent decomposition, and the boiling point at atmospheric pressure would be extrapolated. However, a simplified method at atmospheric pressure is described below.

Methodology:

-

Apparatus Setup: A small quantity of Dimethyl fumarate-2,3-D2 is placed in a small test tube or a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

-

Heating: The sample is heated gently in a heating mantle or an oil bath.

-

Observation and Recording: The temperature is monitored as the liquid begins to boil and a reflux ring of condensate is observed rising up the flask. The temperature at which the vapor temperature remains constant while the liquid is boiling is recorded as the boiling point.

Workflow for Physical Characterization

The logical flow for determining the physical characteristics of a compound like Dimethyl fumarate-2,3-D2 is depicted in the following diagram.

Caption: Workflow for Determining the Physical Characteristics of Dimethyl fumarate-2,3-D2.

References

- 1. Dimethyl fumarate-2,3-d2|lookchem [lookchem.com]

- 2. DIMETHYL FUMARATE-2,3-D2 | 23057-98-9 [chemicalbook.com]

- 3. Dimethyl fumarate, 99% | Fisher Scientific [fishersci.ca]

- 4. Dimethyl Fumarate - LKT Labs [lktlabs.com]

- 5. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 6. Dimethyl fumarate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. ursinus.edu [ursinus.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

Navigating the Solubility and Solvent Compatibility of Dimethyl Fumarate-2,3-D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and solvent compatibility of Dimethyl fumarate-2,3-D2, a deuterated form of Dimethyl fumarate (DMF). Understanding these fundamental properties is critical for the seamless design of preclinical and clinical studies, ensuring accurate and reproducible results in the development of novel therapeutics. This document offers a compilation of available data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.

Core Concepts: Solubility and Solvent Selection

The solubility of a compound is a crucial physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For Dimethyl fumarate-2,3-D2, which is often used as a tracer or internal standard in metabolic studies, precise knowledge of its solubility in various solvent systems is paramount for accurate quantification and interpretation of experimental data.[1][2] The choice of solvent can significantly impact the stability and bioavailability of the compound.

While specific quantitative solubility data for Dimethyl fumarate-2,3-D2 is limited, data for the non-deuterated Dimethyl fumarate provides a strong foundational reference. It is generally characterized as having low water solubility and being more soluble in organic solvents.[2]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for both Dimethyl fumarate-2,3-D2 and its non-deuterated counterpart. It is important to note that the solubility of the deuterated compound is expected to be very similar to the non-deuterated form, but direct experimental verification is always recommended.

Table 1: Solubility of Dimethyl Fumarate-2,3-D2

| Solvent | Concentration | Conditions |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL (342.14 mM) | Requires sonication; solubility can be affected by the hygroscopic nature of DMSO.[1] |

Table 2: Solubility of Dimethyl Fumarate (Non-deuterated)

| Solvent | Concentration |

| Dimethyl formamide (DMF) | ~12 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~5 mg/mL |

| Ethanol | ~2 mg/mL |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |

| Water | Sparingly soluble |

Data for non-deuterated Dimethyl Fumarate is sourced from various product information sheets and serves as a close proxy.[3]

Table 3: Solubility of Dimethyl Fumarate (Non-deuterated) in Lipids

| Lipid | Solubility (μg of DMF per mg of lipid) |

| Stearic Acid (SA) | 267.68 |

| Cholesterol (C) | 254.36 |

| Glyceryl monostearate | 136.59 |

| Palmitic Acid (PA) | 126.20 |

| Cetyl palmitate | 110.85 |

| Glyceryl monooleate (GMO) | 50.24 |

This data highlights the lipophilic nature of Dimethyl Fumarate.[4]

Experimental Protocols

To ensure accurate and reproducible solubility assessments of Dimethyl fumarate-2,3-D2, a detailed and robust experimental protocol is essential. The following method is based on standard laboratory practices and can be adapted for various solvent systems.

Protocol: Determination of Solubility using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the steps for determining the solubility of Dimethyl fumarate-2,3-D2 in a given solvent using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantification.

1. Materials and Reagents:

-

Dimethyl fumarate-2,3-D2 (of known purity)

-

Selected solvent(s) for solubility testing (e.g., water, PBS, ethanol, DMSO, etc.)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution (e.g., phosphate buffer, pH 6.8)

-

Methanol (for stock solution preparation)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

HPLC system with UV detector

-

C18 column (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm)

2. Preparation of Standard Stock Solution:

-

Accurately weigh approximately 10 mg of Dimethyl fumarate-2,3-D2 and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

3. Sample Preparation (Equilibrium Solubility Method):

-

Add an excess amount of Dimethyl fumarate-2,3-D2 to a known volume of the test solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

After the incubation period, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute an aliquot of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

4. HPLC Analysis:

-

Mobile Phase: A mixture of buffer and acetonitrile (e.g., 50:50 v/v).[5][6] The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 35 °C.[5]

-

Injection Volume: 10-20 µL.

-

Inject the prepared calibration standards and the diluted sample supernatant into the HPLC system.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Determine the concentration of Dimethyl fumarate-2,3-D2 in the diluted sample supernatant using the calibration curve.

-

Calculate the solubility of Dimethyl fumarate-2,3-D2 in the test solvent by multiplying the determined concentration by the dilution factor.

Visualization of Pathways and Workflows

To further aid in the understanding of Dimethyl fumarate's mechanism and the experimental processes involved, the following diagrams have been generated.

Dimethyl fumarate is known to activate the Nrf2 antioxidant response pathway. The following diagram illustrates this key signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and solvent compatibility of Dimethyl fumarate-2,3-D2. While direct quantitative data for the deuterated form is emerging, the information available for the non-deuterated compound offers a reliable starting point for experimental design. The provided experimental protocol for solubility determination using RP-HPLC offers a robust method for generating precise and accurate data. The visualization of the experimental workflow and the Nrf2 signaling pathway further enhances the practical application of this information for researchers in the field of drug development. For optimal results, it is always recommended to perform experimental verification of solubility in the specific solvent systems to be used in your research.

References

A Technical Guide to Commercial Sourcing and Purity of Dimethyl Fumarate-2,3-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, synthesis, and purity analysis of Dimethyl fumarate-2,3-D2 (DMF-d2), a deuterated isotopologue of the therapeutic agent Dimethyl fumarate (DMF). This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-purity DMF-d2 and understanding the methodologies for its quality assessment.

Commercial Availability

Dimethyl fumarate-2,3-D2 is available from several commercial suppliers specializing in stable isotope-labeled compounds. The purity specifications, particularly isotopic enrichment, are critical for its application in various research and development settings, including as an internal standard in pharmacokinetic studies or as a tool to investigate drug metabolism and mechanism of action. A summary of commercially available Dimethyl fumarate-2,3-D2 is presented in Table 1.

Table 1: Commercial Sources of Dimethyl Fumarate-2,3-D2

| Supplier | Stated Isotopic Purity (atom % D) | Stated Chemical Purity |

| Sigma-Aldrich | 98 | 97% (CP)[1][2] |

| LGC Standards | 98 | min 98% |

| CDN Isotopes | 98[3] | Not specified |

| Medical Isotopes, Inc. | Not specified | Not specified |

| American Custom Chemicals Corporation | Not specified | 95.00%[4] |

| USbiological | Not specified | Not specified |

(CP) denotes chemically pure.

Synthesis of Dimethyl Fumarate-2,3-D2

The synthesis of Dimethyl fumarate-2,3-D2 typically involves the deuteration of a suitable precursor. A plausible and efficient synthetic route commences with dimethyl acetylenedicarboxylate, which undergoes catalytic deuteration to introduce the deuterium atoms across the triple bond, followed by stereoselective reduction to yield the desired (E)-isomer, dimethyl fumarate-d2.

Experimental Protocol: Synthesis of Dimethyl Fumarate-2,3-D2

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Deuterium gas (D2)

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Quinoline

-

Anhydrous solvent (e.g., ethyl acetate or methanol)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a suitable reaction vessel, suspend Lindlar's catalyst in the chosen anhydrous solvent under an inert atmosphere.

-

Reaction Setup: Add a solution of dimethyl acetylenedicarboxylate and a small amount of quinoline (as a catalyst poison to prevent over-reduction) to the reaction vessel.

-

Deuteration: Purge the reaction vessel with deuterium gas and maintain a positive pressure of D2 throughout the reaction. Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Dimethyl fumarate-2,3-D2.

The following diagram illustrates the general workflow for the synthesis of Dimethyl fumarate-2,3-D2.

Purity Analysis

The comprehensive characterization of Dimethyl fumarate-2,3-D2 requires the determination of both its chemical and isotopic purity. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical purity of volatile and semi-volatile compounds like Dimethyl fumarate-2,3-D2. It allows for the separation of the target compound from any potential impurities and provides mass spectral data for their identification.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N-5973 or similar).

-

Column: A non-polar or weakly polar capillary column, such as a DB-5MS.

-

Sample Preparation: Dissolve a known amount of Dimethyl fumarate-2,3-D2 in a suitable volatile solvent (e.g., ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250-280 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and characteristic fragments of Dimethyl fumarate-2,3-D2 and potential impurities.

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of Dimethyl fumarate-2,3-D2 and comparing it to the total area of all detected peaks.

The following diagram outlines the workflow for chemical purity analysis by GC-MS.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the isotopic purity of deuterated compounds. Both ¹H NMR and ¹³C NMR can be employed to quantify the extent of deuterium incorporation.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a precise amount of Dimethyl fumarate-2,3-D2 in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated positions (vinylic protons) to the integral of a non-deuterated, internal standard or to the integral of the methoxy protons of the analyte itself.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon atoms attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. The presence and integration of the singlet (from the non-deuterated species) versus the triplet can be used to determine the isotopic enrichment.

-

-

Data Analysis: The atom percent deuterium is calculated based on the relative integrals of the signals corresponding to the deuterated and non-deuterated isotopologues.

The logical relationship for determining isotopic purity via NMR is depicted below.

Conclusion

For researchers and drug development professionals, sourcing high-purity Dimethyl fumarate-2,3-D2 is crucial for the reliability and accuracy of experimental results. This guide has provided an overview of commercial suppliers and detailed methodologies for the synthesis and comprehensive purity analysis of this important isotopically labeled compound. The provided experimental protocols and workflow diagrams offer a practical framework for the in-house synthesis and quality control of Dimethyl fumarate-2,3-D2.

References

- 1. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 4. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dimethyl Fumarate and its Active Metabolite in Biological Matrices using Deuterated Internal Standards by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and psoriasis. Following oral administration, DMF is rapidly and completely metabolized by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl fumarate (MMF). Due to this rapid conversion, bioanalytical methods in drug development and clinical pharmacokinetics primarily focus on the accurate quantification of MMF in biological matrices such as plasma. In certain applications, such as formulation development or in vitro studies, direct measurement of DMF may also be necessary.

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in LC-MS/MS bioanalysis by compensating for matrix effects and variations in sample processing. This application note provides detailed protocols for the quantification of both DMF and its active metabolite MMF using their respective deuterated internal standards, Dimethyl fumarate-2,3-D2 (DMF-d2) and Monomethyl fumarate-d3 (MMF-d3).

Metabolic Pathway of Dimethyl Fumarate

Dimethyl fumarate acts as a prodrug, undergoing rapid hydrolysis to form the pharmacologically active monomethyl fumarate. MMF is then further metabolized through the tricarboxylic acid (TCA) cycle. Understanding this metabolic conversion is fundamental to designing relevant bioanalytical strategies.

Caption: Metabolic conversion of Dimethyl Fumarate to Monomethyl Fumarate.

Part 1: Analysis of Monomethyl Fumarate (MMF) with MMF-d3 Internal Standard

This section details the widely adopted method for quantifying the active metabolite MMF in human plasma, a critical analysis for pharmacokinetic and bioequivalence studies.

Experimental Protocol

1. Materials and Reagents

-

Monomethyl fumarate (MMF) reference standard

-

Monomethyl fumarate-d3 (MMF-d3) internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

2. Sample Preparation: Solid Phase Extraction (SPE)

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma sample, add 10 µL of MMF-d3 internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or gradient elution depending on the specific method. A common starting point is 75% B. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode. Negative ion mode often provides good sensitivity for MMF. |

| MRM Transitions | See Table 1 |

| Dwell Time | 100-200 ms |

| Collision Gas | Argon |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 500°C |

Quantitative Data

Table 1: MRM Transitions and Linearity for MMF Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| MMF | 129.0 | 85.0 | 5 - 2000 | 5 |

| MMF-d3 (IS) | 132.0 | 88.0 | N/A | N/A |

Note: The specific MRM transitions and linearity ranges may vary depending on the instrument and method optimization. The values presented are based on published literature.

Part 2: Proposed Method for Analysis of Dimethyl Fumarate (DMF) with DMF-d2 Internal Standard

This section outlines a proposed method for the direct quantification of DMF, which may be applicable for non-biological samples or specialized research applications. The use of DMF-d2 as an internal standard is expected to provide reliable quantification.

Experimental Protocol

1. Materials and Reagents

-

Dimethyl fumarate (DMF) reference standard

-

Dimethyl fumarate-2,3-D2 (DMF-d2) internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Matrix of interest (e.g., formulation buffer, in vitro reaction mixture)

2. Sample Preparation: Protein Precipitation (for biological samples)

-

To 50 µL of the sample, add 150 µL of acetonitrile containing the DMF-d2 internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: A generalized workflow for sample analysis by LC-MS/MS.

3. LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 x 3.9 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Gradient | A gradient may be required to separate DMF from MMF and other components. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MRM Transitions | See Table 2 |

| Dwell Time | 100-200 ms |

| Collision Gas | Argon |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 450°C |

Quantitative Data

Table 2: Proposed MRM Transitions and Published Performance for DMF Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| DMF | 145.1 | 113.1 | 50 - 2500 | 50 |

| DMF-d2 (IS) | 147.1 | 115.1 | N/A | N/A |

Note: The MRM transition for DMF-d2 is proposed based on the known fragmentation of DMF and a +2 Da mass shift due to deuterium labeling. The linearity range and LLOQ are based on a published method for DMF analysis in rat plasma, which may require optimization for different matrices and instrumentation.

Conclusion

The bioanalytical strategy for Dimethyl fumarate is dictated by its rapid conversion to the active metabolite, Monomethyl fumarate. For pharmacokinetic assessments in biological fluids, the quantification of MMF using MMF-d3 as an internal standard is the established and scientifically sound approach. The provided protocol for MMF analysis is robust and suitable for drug development studies.

For applications requiring the direct measurement of DMF, the proposed method utilizing Dimethyl fumarate-2,3-D2 as an internal standard offers a reliable framework. The use of a stable isotope-labeled internal standard is paramount for ensuring the accuracy and precision of the analytical results. Researchers should perform appropriate method validation to ensure the performance of these methods for their specific application and matrix.

Application Note: NMR Spectroscopic Characterization of Dimethyl Fumarate-2,3-D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the characterization of Dimethyl fumarate-2,3-D2 using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed to ensure accurate structural verification, determination of isotopic purity, and overall quality assessment of the deuterated active pharmaceutical ingredient (API). This application note includes protocols for ¹H, ¹³C, and ²H NMR spectroscopy, along with quantitative NMR (qNMR) analysis.

Introduction

Dimethyl fumarate (DMF) is an established therapeutic agent, and its deuterated analogue, Dimethyl fumarate-2,3-D2, is of significant interest in drug development for its potential to offer an improved pharmacokinetic profile. Accurate and robust analytical methods are crucial for the characterization of this isotopically labeled compound. NMR spectroscopy is a primary analytical technique for unequivocally confirming the molecular structure and quantifying the level of deuterium incorporation.[1][2][3] This protocol outlines the necessary steps for sample preparation, NMR data acquisition, and data analysis to ensure the identity, purity, and quality of Dimethyl fumarate-2,3-D2.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4]

-

Solvent Selection : Choose a deuterated solvent in which Dimethyl fumarate-2,3-D2 is fully soluble. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Weighing : Accurately weigh 10-25 mg of Dimethyl fumarate-2,3-D2 for ¹H and ²H NMR, and 50-100 mg for ¹³C NMR into a clean, dry vial. For quantitative analysis (qNMR), an accurately weighed internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene) must be added. The internal standard should have a signal that does not overlap with the analyte signals.

-

Dissolution : Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent.[5] Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer : Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter.

-

Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ²H NMR spectra. Instrument-specific optimization may be required.

3.2.1. ¹H NMR Spectroscopy

-

Purpose : To identify residual proton signals and confirm the absence of protons at the 2 and 3 positions.

-

Key Parameters :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 3-4 seconds.

-

Relaxation Delay (D1) : 5 times the longest T₁ of the signals of interest. An inversion-recovery experiment should be performed to determine T₁ values. For routine qualitative spectra, a D1 of 5 seconds is often sufficient.

-

Number of Scans : 16-64, depending on the sample concentration.

-

3.2.2. ¹³C{¹H} NMR Spectroscopy

-

Purpose : To confirm the carbon backbone of the molecule. Deuteration can cause slight upfield shifts in the ¹³C signals (isotopic effect).[6][7][8][9]

-

Key Parameters :

-

Pulse Sequence : Standard proton-decoupled pulse sequence. For quantitative purposes, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Spectral Width : 200-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (D1) : 5 times the longest T₁ of the signals of interest. Quaternary carbons can have very long T₁ values.

-

Number of Scans : 1024 or higher to achieve an adequate signal-to-noise ratio.

-

3.2.3. ²H NMR Spectroscopy

-

Purpose : To directly observe the deuterium signal and confirm its position at the 2 and 3 carbons. This is a key experiment for verifying successful deuteration.[10][11]

-

Key Parameters :

-

Pulse Sequence : Standard single-pulse sequence without proton decoupling.

-

Spectral Width : 10-15 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (D1) : 5 seconds.

-

Number of Scans : 64-256.

-

3.2.4. Quantitative NMR (qNMR) for Isotopic Purity

A combination of ¹H and ²H NMR can be used for the precise determination of isotopic abundance.[12][13]

-

¹H qNMR :

-

Acquire a ¹H NMR spectrum with a known amount of an internal standard.

-

Integrate the residual proton signal at the 2,3-positions (if any) and the signal of the internal standard.

-

Calculate the amount of non-deuterated Dimethyl fumarate.

-

-

²H qNMR :

-

Acquire a ²H NMR spectrum of the same sample.

-

Integrate the deuterium signal at the 2,3-positions and the natural abundance deuterium signal of the internal standard (if applicable and calibrated) or use an external standard method.

-

Calculate the amount of deuterated Dimethyl fumarate.

-

-

Isotopic Purity Calculation : The isotopic purity is calculated from the relative amounts of the deuterated and non-deuterated species.

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-3 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]

-

Integration : For quantitative analysis, carefully define the integration regions for the analyte and internal standard signals.

Data Presentation

Expected NMR Data

The following tables summarize the expected chemical shifts for Dimethyl fumarate and the anticipated data for Dimethyl fumarate-2,3-D2.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Dimethyl Fumarate (ppm) | Dimethyl Fumarate-2,3-D2 (Expected) | Multiplicity | Integration |

| -OCH₃ | ~3.80 | ~3.80 | s | 6H |

| -CH=CH- | ~6.85 | Residual signal, significantly reduced intensity | s | <0.1H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Dimethyl Fumarate (ppm) | Dimethyl Fumarate-2,3-D2 (Expected) |

| -OCH₃ | ~52.0 | ~52.0 |

| -C=C- | ~134.5 | Upfield shift due to isotopic effect |

| C=O | ~165.5 | ~165.5 |

Table 3: ²H NMR Data (76 MHz, CHCl₃)

| Assignment | Dimethyl Fumarate-2,3-D2 (Expected ppm) |

| -CD=CD- | ~6.85 |

Quantitative Analysis Summary

Table 4: Example qNMR Calculation for Isotopic Purity

| Parameter | Analyte (Residual -CH=) | Internal Standard (e.g., Maleic Anhydride) |

| Integral (I) | Value from spectrum | Value from spectrum |

| Number of Protons (N) | 2 | 2 |

| Molecular Weight (M) | 144.12 g/mol | 98.06 g/mol |

| Mass (m) | Calculated | Weighed amount |

| Purity (P) | Calculated | Known purity |

The isotopic purity is then calculated as: Isotopic Purity (%) = (1 - (m_analyte / m_total)) * 100 where m_total is the initial weighed mass of the Dimethyl fumarate-2,3-D2 sample.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this protocol.

Caption: Experimental workflow for NMR characterization.

Caption: Logic for selecting NMR experiments.

References

- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. emerypharma.com [emerypharma.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

Application Notes and Protocols for Animal Model Studies Utilizing Dimethyl Fumarate-2,3-D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis (MS) and psoriasis.[1] Its primary active metabolite, monomethyl fumarate (MMF), is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1] Deuteration of pharmaceuticals, the selective replacement of hydrogen with deuterium, is a strategy employed to favorably alter a drug's pharmacokinetic profile, potentially leading to improved safety, tolerability, or efficacy.[2] The substitution of hydrogen with deuterium can slow down metabolic processes due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond.[3][4] This can result in a longer drug half-life and reduced formation of toxic metabolites.[3][5]

This document provides detailed application notes and protocols for preclinical animal model studies of Dimethyl fumarate-2,3-D2, a deuterated version of DMF. While specific preclinical data for this deuterated analog is not yet widely published, the following protocols and expected data are based on the known pharmacology of DMF and the established principles of drug deuteration.

Rationale for Deuteration of Dimethyl Fumarate

The primary rationale for the development of Dimethyl fumarate-2,3-D2 is to improve upon the pharmacokinetic properties of the parent compound. By replacing the hydrogen atoms at the 2 and 3 positions of the fumarate backbone with deuterium, it is hypothesized that the rate of metabolic processes involving the cleavage of these C-H bonds will be reduced.[4][6] This could potentially lead to:

-

Increased Half-Life: A slower rate of metabolism may prolong the systemic exposure to the active metabolite, MMF-d2.[3]

-

Improved Bioavailability: Reduced first-pass metabolism could increase the amount of active drug that reaches systemic circulation.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration to maintain therapeutic concentrations.

-

Altered Metabolite Profile: Deuteration may shift metabolic pathways, potentially reducing the formation of off-target or toxic metabolites.[7]

Signaling Pathway of Dimethyl Fumarate

The principal mechanism of action of DMF is the activation of the Nrf2 signaling pathway.[8] DMF and its metabolite MMF are electrophilic and can react with cysteine residues on Keap1, a negative regulator of Nrf2.[9] This leads to a conformational change in Keap1, releasing Nrf2 and allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective and antioxidant genes.[10][11]

Caption: Nrf2 signaling pathway activated by Dimethyl Fumarate-2,3-D2.

Hypothetical Comparative Pharmacokinetic Data

The following table presents hypothetical, yet representative, pharmacokinetic data that might be expected from a study comparing Dimethyl fumarate-2,3-D2 with standard DMF in a rodent model.

| Parameter | Dimethyl Fumarate (Oral) | Dimethyl Fumarate-2,3-D2 (Oral) |

| Dose (mg/kg) | 30 | 30 |

| Cmax (ng/mL) | 850 ± 120 | 950 ± 150 |

| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 2100 ± 350 | 3200 ± 480 |

| Half-life (t½) (h) | 1.5 ± 0.3 | 2.5 ± 0.4 |

| Bioavailability (%) | 45 | 65 |

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Dimethyl fumarate-2,3-D2 and Dimethyl fumarate following oral and intravenous administration in mice or rats.

Materials:

-

Dimethyl fumarate-2,3-D2

-

Dimethyl fumarate

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing gavage needles

-

Intravenous injection equipment

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Workflow Diagram:

Caption: Experimental workflow for a rodent pharmacokinetic study.

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water prior to dosing.[12]

-

Drug Formulation: Prepare dosing solutions of Dimethyl fumarate-2,3-D2 and Dimethyl fumarate in the vehicle at the desired concentration.

-

Dosing:

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[12]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of the active metabolite (MMF and/or MMF-d2) in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Efficacy Study in an Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the efficacy of Dimethyl fumarate-2,3-D2 in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Dimethyl fumarate-2,3-D2

-

Vehicle

-

Clinical scoring materials

Procedure:

-

EAE Induction: Induce EAE by immunizing mice with an emulsion of MOG35-55 peptide in CFA. Administer pertussis toxin on days 0 and 2 post-immunization.[14]

-

Treatment: Begin daily oral administration of Dimethyl fumarate-2,3-D2 or vehicle at the onset of clinical signs (typically around day 10-12) or in a prophylactic setting.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

Endpoint Analysis: At the end of the study (e.g., day 28 post-immunization), collect tissues (spinal cord, brain) for histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination. Spleens can be collected for immunological analysis (e.g., flow cytometry for T-cell populations).[14]

Expected Efficacy Data in EAE Model:

| Treatment Group | Mean Peak Clinical Score | Mean Cumulative Score | Spinal Cord Inflammation Score | Spinal Cord Demyelination Score |

| Vehicle | 3.2 ± 0.4 | 45 ± 8 | 3.5 ± 0.5 | 3.1 ± 0.6 |

| DMF (30 mg/kg) | 1.8 ± 0.3 | 25 ± 5 | 1.9 ± 0.4 | 1.7 ± 0.3 |

| DMF-d2 (30 mg/kg) | 1.5 ± 0.2 | 20 ± 4 | 1.4 ± 0.3 | 1.2 ± 0.2 |

Data are presented as mean ± standard deviation and are hypothetical.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Dimethyl fumarate-2,3-D2 in animal models. Based on the principles of drug deuteration and the known mechanisms of DMF, it is anticipated that the deuterated compound will exhibit an improved pharmacokinetic profile, potentially leading to enhanced efficacy. The detailed methodologies for pharmacokinetic and Efficacy studies, along with the illustrative diagrams and hypothetical data tables, are intended to guide researchers in the design and execution of their investigations into this promising therapeutic candidate.

References

- 1. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 4. Portico [access.portico.org]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl fumarate in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 14. Effects of dimethyl fumarate in two animal models of MS [ediss.uni-goettingen.de]

High-Resolution Mass Spectrometry for the Analysis of Dimethyl Fumarate-2,3-D2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Dimethyl fumarate-2,3-D2 using high-resolution mass spectrometry (HRMS). Dimethyl fumarate (DMF) is an oral therapeutic agent for relapsing-remitting multiple sclerosis, and its deuterated isotopologue, Dimethyl fumarate-2,3-D2, is crucial for pharmacokinetic and metabolic studies, often serving as an internal standard.[1] High-resolution mass spectrometry offers significant advantages in specificity and the ability to perform accurate mass measurements, ensuring confident identification and quantification.

Introduction to High-Resolution Mass Spectrometry in DMF Analysis